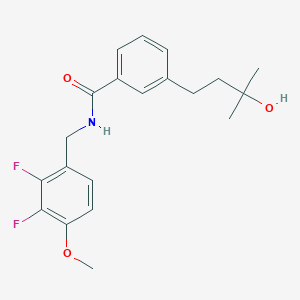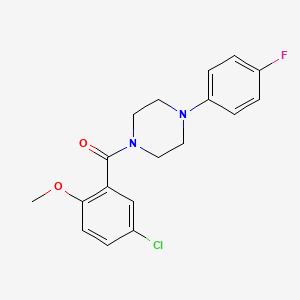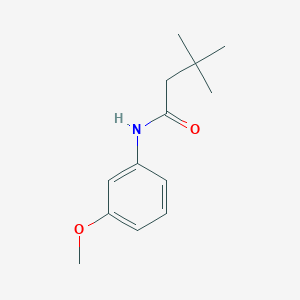
ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate and related compounds involves complex organic reactions, including cyclization of precursor molecules and etherification processes. For example, Bojinov and Grabchev synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating the versatility of quinoline derivatives synthesis for applications in liquid crystal displays (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planar quinoline ring system and various substituents that influence their chemical properties and applications. For instance, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate showcases the introduction of functional groups that can significantly impact the molecule's orientation and reactivity (Li, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for their synthesis and modification. The work by Gao et al. describes the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the chemical versatility of these compounds (Gao et al., 2011).
Physical Properties Analysis
The physical properties of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are critical for their application in various fields, including organic electronics and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of quinoline derivatives in synthesis and industrial applications. For instance, the anticoccidial activities of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates synthesized through reactions including nitrification and catalytic hydrogenation highlight their potential in medicinal chemistry (Wan Yu-liang, 2012).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives have been studied for their potential antituberculosis activity. For instance, a study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, noting that the substituents in the carboxylate group significantly influenced antituberculosis activity. Compounds with ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives exhibited good antitubercular activity, including activity in macrophages, and were effective against drug-resistant strains of M. tuberculosis H(37)Rv (Jaso, Zarranz, Aldana, & Monge, 2005).
Optical Applications
This compound has also been investigated for optical applications. In a study, a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and used in thin films. These films showed potential for use in organic photodiodes due to their remarkable optical behavior (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Anticoccidial Activity
Another area of research for this chemical is in the field of veterinary medicine, specifically for its anticoccidial activities. A study synthesized ethyl 6-benzyloxy-7-methyl-4-hydroxy-3-quinolinecarboxylate and found it effective against Eimeria in chicken's diet, indicating its potential use as an anticoccidial agent (Wan Yu-liang, 2012).
Liquid Crystal Display Dyes
Compounds related to ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate have been synthesized for use as dyes in liquid crystal displays. A study synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed good orientation parameter in nematic liquid crystal, indicating their potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be further investigated as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)18-12-16-11-17(9-10-19(16)21-14(18)2)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPBGXLVWIEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)
![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)


![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)
![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)
![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)